molecular formula C16H23N3O2S B12311842 N-(4-Aminobutyl)-5-(dimethylamino)naphthalene-1-sulfonamide

N-(4-Aminobutyl)-5-(dimethylamino)naphthalene-1-sulfonamide

Cat. No.: B12311842
M. Wt: 321.4 g/mol
InChI Key: SMMHFECDAYBWCY-UHFFFAOYSA-N
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Description

N-(4-Aminobutyl)-5-(dimethylamino)naphthalene-1-sulfonamide is a synthetic organic compound that belongs to the class of naphthalene derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring both an aminobutyl and a dimethylamino group attached to a naphthalene sulfonamide core, imparts distinctive chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminobutyl)-5-(dimethylamino)naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with naphthalene-1-sulfonyl chloride, which undergoes a substitution reaction with 4-aminobutylamine to form the intermediate N-(4-aminobutyl)naphthalene-1-sulfonamide. This intermediate is then reacted with dimethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminobutyl)-5-(dimethylamino)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(4-Aminobutyl)-5-(dimethylamino)naphthalene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: May serve as a fluorescent probe due to its naphthalene core, which can be used in imaging and diagnostic applications.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-Aminobutyl)-5-(dimethylamino)naphthalene-1-sulfonamide depends on its specific application. In biological systems, it may interact with proteins or nucleic acids, altering their function. The aminobutyl and dimethylamino groups can facilitate binding to specific molecular targets, while the naphthalene core can participate in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Aminobutyl)-naphthalene-1-sulfonamide: Lacks the dimethylamino group, which may affect its binding properties and reactivity.

    5-(Dimethylamino)naphthalene-1-sulfonamide: Lacks the aminobutyl group, which may influence its solubility and interaction with biological targets.

Uniqueness

N-(4-Aminobutyl)-5-(dimethylamino)naphthalene-1-sulfonamide is unique due to the presence of both aminobutyl and dimethylamino groups, which confer distinct chemical and physical properties. These functional groups enhance its versatility in various applications, making it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

N-(4-aminobutyl)-5-(dimethylamino)naphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c1-19(2)15-9-5-8-14-13(15)7-6-10-16(14)22(20,21)18-12-4-3-11-17/h5-10,18H,3-4,11-12,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMHFECDAYBWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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